molecular formula C18H14N2O3 B5712173 (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B5712173
M. Wt: 306.3 g/mol
InChI Key: LULOZTNPSLRCHY-HYLYESJESA-N
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Description

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile is an organic compound characterized by the presence of methoxyphenyl and nitrophenyl groups attached to a penta-2,4-dienenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-nitrobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate compounds.

    Cyclization: The intermediate compounds are then subjected to cyclization under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-5-(4-hydroxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
  • (2E,4E)-5-(4-methylphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile

Properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-23-18-10-8-14(9-11-18)4-2-6-16(13-19)15-5-3-7-17(12-15)20(21)22/h2-12H,1H3/b4-2+,16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOZTNPSLRCHY-HYLYESJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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